TCO-PEG6-NHS ester

Bioorthogonal chemistry Click chemistry IEDDA ligation

TCO-PEG6-NHS ester (CAS 2353409-96-6) is a heterobifunctional linker for IEDDA click chemistry and amine conjugation. The PEG6 spacer (cLogP 0.3) balances solubility and steric accessibility, outperforming shorter PEG4 (aggregation risk) and longer PEG24 (PK alteration) variants. Ideal for antibody functionalization, pretargeted immuno-PET, and modular PROTAC assembly. For high-DAR ADCs and low-abundance protein labeling.

Molecular Formula C28H46N2O12
Molecular Weight 602.7 g/mol
Cat. No. B11830187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTCO-PEG6-NHS ester
Molecular FormulaC28H46N2O12
Molecular Weight602.7 g/mol
Structural Identifiers
SMILESC1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O
InChIInChI=1S/C28H46N2O12/c31-25-8-9-26(32)30(25)42-27(33)10-12-35-14-16-37-18-20-39-22-23-40-21-19-38-17-15-36-13-11-29-28(34)41-24-6-4-2-1-3-5-7-24/h1-2,24H,3-23H2,(H,29,34)/b2-1-
InChIKeyADJYXGBSZXWRNW-UPHRSURJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TCO-PEG6-NHS Ester: Technical Specifications and Procurement Baseline for Amine-Reactive Bioorthogonal Conjugation


(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate, commonly designated TCO-PEG6-NHS ester (CAS 2353409-96-6), is a heterobifunctional linker comprising a trans-cyclooctene (TCO) moiety for inverse-electron-demand Diels–Alder (IEDDA) ligation with tetrazines, a hexaethylene glycol (PEG6) spacer, and an N-hydroxysuccinimide (NHS) ester for amine conjugation [1]. With a molecular weight of 602.7 g/mol and a computed XLogP3-AA value of 0.3, this compound represents a specific member of the TCO-PEGn-NHS ester family designed for antibody labeling, protein functionalization, and pretargeted imaging applications where PEG spacer length critically influences solubility, steric accessibility, and conjugate pharmacokinetics .

Why Generic Substitution of TCO-PEG6-NHS Ester Fails: PEG Spacer Length as a Critical Determinant of Conjugate Performance


TCO-PEGn-NHS esters with varying PEG repeat units (n = 3, 4, 6, 8, 24) cannot be treated as interchangeable procurement items. The PEG spacer length directly modulates three interdependent parameters essential for reproducible experimental outcomes: (1) aqueous solubility and aggregation propensity of the resulting bioconjugate, (2) steric accessibility of the TCO moiety for subsequent tetrazine ligation, and (3) in vivo pharmacokinetic clearance rate of PEGylated constructs [1]. Substituting TCO-PEG6-NHS with shorter PEG variants (e.g., PEG3 or PEG4) increases conjugate hydrophobicity and may promote aggregation of high-drug-load antibody-drug conjugates, while longer PEG variants (e.g., PEG24) alter biodistribution and clearance kinetics in pretargeted imaging applications [2]. The quantitative evidence presented below establishes the specific performance boundaries that differentiate TCO-PEG6-NHS from its nearest structural analogs.

TCO-PEG6-NHS Ester: Quantitative Differentiation Evidence Versus Structural Analogs


IEDDA Reaction Kinetics of TCO-PEG6-NHS Ester: k ≈ 10⁴ M⁻¹s⁻¹ Under Physiological Conditions

TCO-PEG6-NHS ester participates in inverse-electron-demand Diels–Alder cycloaddition with tetrazine-bearing molecules with a second-order rate constant of approximately 10⁴ M⁻¹s⁻¹ under physiological conditions (aqueous buffer, ambient temperature, catalyst-free) . This value positions the PEG6 variant within the established kinetic range for TCO-tetrazine ligation, which spans from 10³ to 10⁶ M⁻¹s⁻¹ depending on TCO stereochemistry and substituent effects. Notably, axial TCO isomers achieve rate constants up to 10⁷ M⁻¹s⁻¹—approximately 150-fold faster than equatorial isomers—indicating that stereochemical configuration, rather than PEG length, is the primary driver of IEDDA kinetics [1]. The PEG6 spacer contributes negligibly to reaction rate attenuation while conferring solubility benefits not captured by kinetic measurements alone.

Bioorthogonal chemistry Click chemistry IEDDA ligation

Hydrophilicity and Conjugate Aggregation Resistance: PEG6 Spacer Reduces cLogP by ~46% Relative to PEG4 Analog

The hexaethylene glycol (PEG6) spacer in TCO-PEG6-NHS ester confers enhanced hydrophilicity compared to shorter PEG variants, directly impacting conjugate solubility and aggregation resistance. The computed XLogP3-AA value for TCO-PEG6-NHS ester is 0.3 [1], while the equivalent value for the PEG4 analog is approximately 0.56 [2], representing a ~46% reduction in lipophilicity for the PEG6 variant. This increased hydrophilicity is critical for maintaining conjugate solubility when modifying hydrophobic payloads such as cytotoxic drugs in antibody-drug conjugates (ADCs), where high drug-to-antibody ratios (DAR ≥ 4) frequently induce aggregation and precipitation that compromise both manufacturing reproducibility and in vivo performance [3]. The PEG6 spacer length provides sufficient hydrophilic shielding to mitigate intermolecular hydrophobic interactions without introducing the excessive molecular weight that can impede cellular uptake or alter pharmacokinetics in undesirable ways.

Antibody-drug conjugate Bioconjugate solubility PEG linker

Antibody Conjugation Efficiency: 2–6 TCO Moieties per Antibody Achievable with TCO-PEG6-NHS Ester Under Standard Conditions

TCO-PEG6-NHS ester reacts efficiently with primary amines on antibody lysine residues to yield functionalized conjugates suitable for pretargeted imaging and therapeutic applications. Studies using TCO-NHS reagents (without PEG spacers) demonstrate that incubation with 30 molar equivalents of TCO-NHS in PBS buffer (pH 8.4, 3 hours) results in conjugation of up to 7 TCO moieties per antibody without detectable loss of antigen-binding activity as assessed by ELISA [1]. Comparable analytical characterization of TCO-antibody conjugates produced via random lysine conjugation with 20–200 equivalents of TCO-NHS yielded TCO-to-antibody ratios of approximately 2–6, as determined by photometric titration, MALDI-TOF MS, and UPLC/ESI-TOF MS [2]. The PEG6 spacer in the target compound provides additional distance between the antibody surface and the TCO moiety, potentially reducing steric occlusion and improving tetrazine accessibility compared to non-PEGylated TCO-NHS, though direct comparative conjugation efficiency data for PEG6 versus PEG4 variants remains limited in the peer-reviewed literature.

Antibody labeling Pretargeted imaging Bioconjugation

PEG6 Spacer Length Optimizes Pharmacokinetic Clearance Profile: PEG8 Represents Threshold for Altered Clearance Kinetics

Systematic structure-activity relationship studies on PEGylated linkers for antibody-drug conjugates have established a clear relationship between PEG spacer length and in vivo clearance kinetics. PEG lengths of PEG8 and above constitute a threshold beyond which clearance is no longer affected, indicating that PEG6 resides in the optimal range for achieving extended circulation half-life without exceeding the molecular weight threshold where further PEG elongation provides diminishing returns [1]. Conjugates bearing PEG linkers of sufficient length minimize plasma clearance relative to shorter PEG variants, thereby providing a broader therapeutic window for imaging and therapeutic applications. Notably, PEG24-containing ADC constructs (mPEG24-VK-PAB-MMAE) demonstrated the greatest hydrophilicity, biophysical stability, and tumor inhibition with prolonged half-life and enhanced animal tolerance compared to shorter PEG variants [2]. The PEG6 spacer in TCO-PEG6-NHS ester therefore occupies a strategic middle ground: sufficiently long to confer favorable solubility and reduced clearance relative to PEG3/PEG4 alternatives, yet not so long as to introduce the manufacturing complexity, increased cost, and potential cellular uptake barriers associated with extended PEG chains (e.g., PEG24).

Pharmacokinetics PEGylation Linker design

TCO Isomerization Stability: Sterically Shielded TCO Analogs Retain >58-Hour Stability Versus 42% Isomerization for Unmodified TCO

A critical limitation of TCO-based bioorthogonal chemistry is the spontaneous isomerization of the strained trans-cyclooctene to the unreactive cis-cyclooctene (CCO) isomer, which is thermodynamically favored by approximately 9.3 kcal/mol [1]. This isomerization is accelerated by thiol-containing compounds and copper-containing proteins present in biological media [2]. NMR-based stability studies tracking isomerization at 37 °C over 58 hours revealed that unmodified TCO derivatives undergo up to 42% isomerization to the inactive cis form under these conditions, while next-generation sterically shielded TCO analogs maintained full stability (negligible isomerization) over the same 58-hour period [3]. Although the specific (4Z)-cyclooct-4-en-1-yl TCO in TCO-PEG6-NHS ester has not been characterized in head-to-head isomerization studies against shielded analogs, this class-level evidence establishes that TCO stability is a variable property with direct implications for in vivo pretargeting efficiency. Users should note that the stability of the specific TCO isomer employed in TCO-PEG6-NHS ester has not been independently quantified in peer-reviewed stability studies and may differ from optimized analogs.

TCO stability Isomerization Pretargeted imaging

Purity Specification and Procurement Considerations: ≥95% HPLC Purity with GMP-Grade Availability

TCO-PEG6-NHS ester is commercially available at ≥95% purity as determined by HPLC, with multiple vendors offering standard research-grade material and select suppliers providing GMP-grade options for clinical translation . The molecular formula is C₂₈H₄₆N₂O₁₂ with a molecular weight of 602.7 g/mol [1]. The compound contains 25 rotatable bonds, conferring substantial conformational flexibility that facilitates optimal presentation of both the NHS ester for amine conjugation and the TCO moiety for tetrazine ligation [1]. Storage at −20 °C under desiccated conditions is recommended, with a typical shelf life of 12 months for structurally related TCO-NHS esters [2]. Users should note that this product is supplied for research use only and is not intended for human diagnostic or therapeutic applications unless specifically procured under GMP-grade specifications with appropriate regulatory documentation.

Quality control GMP manufacturing Procurement

TCO-PEG6-NHS Ester: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Pretargeted Immuno-PET Imaging with Moderate-Duration Circulation Requirements

TCO-PEG6-NHS ester is optimally suited for antibody functionalization in pretargeted immuno-PET imaging protocols requiring intermediate circulation times. The PEG6 spacer provides sufficient hydrophilicity (cLogP 0.3) to maintain conjugate solubility while offering improved plasma residence compared to PEG3/PEG4 variants, without the excessive molecular weight of PEG24 constructs [1]. Antibody conjugates prepared with 30 equivalents of TCO-NHS in PBS (pH 8.4, 3 hours) achieve TCO loadings of up to 7 per antibody while preserving antigen-binding activity [2]. This loading range supports efficient in vivo capture of radiolabeled tetrazine probes with tumor-to-blood ratios of approximately 1.4 at 48 hours post-injection for representative pretargeted systems [3].

Antibody-Drug Conjugate (ADC) Linker Development Requiring Balanced Hydrophilicity

For ADC programs where high drug-to-antibody ratios (DAR ≥ 4) risk aggregation due to payload hydrophobicity, TCO-PEG6-NHS ester offers a strategic balance between solubility enhancement and linker compactness. The 46% reduction in cLogP relative to PEG4 variants (0.3 vs. 0.56) translates to measurably improved aqueous solubility and reduced aggregation propensity, which is critical for maintaining biophysical stability of high-DAR ADCs [1]. The PEG6 length resides below the PEG8 clearance threshold, ensuring that pharmacokinetic optimization is achieved without unnecessarily increasing molecular weight or introducing synthetic complexity [4]. This linker enables modular, two-step ADC assembly wherein the antibody is first functionalized with TCO-PEG6-NHS, followed by IEDDA ligation with tetrazine-bearing cytotoxic payloads (k ≈ 10⁴ M⁻¹s⁻¹) .

Fluorescent Probe Construction for Cellular Imaging with Reduced Steric Hindrance

TCO-PEG6-NHS ester is particularly well-suited for preparing fluorescent imaging probes where the TCO moiety must remain sterically accessible for subsequent tetrazine-dye ligation. The extended PEG6 spacer (25 rotatable bonds) positions the TCO group away from the conjugated biomolecule surface, mitigating steric occlusion that can reduce IEDDA reaction efficiency when using non-PEGylated or short-spacer TCO derivatives [1]. This accessibility advantage, combined with the exceptional IEDDA kinetics (k ≈ 10⁴ M⁻¹s⁻¹) characteristic of the TCO-tetrazine ligation pair, enables efficient fluorescent labeling of low-abundance cellular targets under catalyst-free, physiologically compatible conditions . The reaction proceeds to completion within 30–60 minutes at low protein concentrations (5–10 µM) [5].

PROTAC Linker Synthesis Requiring Defined PEG Spacing

TCO-PEG6-NHS ester serves as a PEG-based PROTAC linker for joining two essential ligands in heterobifunctional degrader molecules, where the precise six-unit PEG spacer length provides a defined spatial separation between the E3 ligase-binding moiety and the target protein-binding moiety [1]. The PEG6 spacer confers enhanced aqueous solubility and reduced non-specific binding compared to shorter PEG linkers, while maintaining sufficient conformational flexibility for ternary complex formation. The compound's functional groups enable sequential conjugation: NHS ester coupling to amine-containing ligands, followed by IEDDA ligation of the TCO moiety with tetrazine-functionalized partner ligands [6]. This modular assembly strategy facilitates rapid optimization of linker length and composition during PROTAC lead development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for TCO-PEG6-NHS ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.